molecular formula C6H2ClF3 B2998958 5-Chloro-1,2,3-trifluorobenzene CAS No. 36556-44-2

5-Chloro-1,2,3-trifluorobenzene

Cat. No.: B2998958
CAS No.: 36556-44-2
M. Wt: 166.53
InChI Key: MHKBAKZKAYPSFL-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-trifluorobenzene: is an organic compound with the molecular formula C6H2ClF3 and a molecular weight of 166.53 g/mol It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-1,2,3-trifluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex . This reaction forms a diazonium salt, which is then thermally decomposed to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,2,3-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines or alkoxides.

    Oxidation Reactions: Reagents like or can be used.

    Reduction Reactions: Reducing agents such as or are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 5-Chloro-1,2,3-trifluorobenzene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3-trifluorobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of different products that can interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,4-Trifluorobenzene
  • 1-Chloro-3,4-difluorobenzene
  • 2,4-Difluoroaniline

Comparison: 5-Chloro-1,2,3-trifluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. For example, the presence of chlorine in the 5-position can influence the compound’s reactivity in substitution reactions compared to 1,2,4-trifluorobenzene .

Properties

IUPAC Name

5-chloro-1,2,3-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKBAKZKAYPSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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